molecular formula C7H12O2S B060805 (R)-methyl tetrahydro-2H-thiopyran-3-carboxylate CAS No. 161404-77-9

(R)-methyl tetrahydro-2H-thiopyran-3-carboxylate

Cat. No. B060805
M. Wt: 160.24 g/mol
InChI Key: KETAAZUFHKFVOH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-methyl tetrahydro-2H-thiopyran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral compound that is commonly used as a building block in organic synthesis.

Mechanism Of Action

The mechanism of action of (R)-methyl tetrahydro-2H-thiopyran-3-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary, which can selectively form the desired enantiomer in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (R)-methyl tetrahydro-2H-thiopyran-3-carboxylate. However, it is believed to be non-toxic and non-carcinogenic, making it a safe compound to use in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (R)-methyl tetrahydro-2H-thiopyran-3-carboxylate in lab experiments is its high selectivity. It can selectively form the desired enantiomer, making it a valuable tool in organic synthesis. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of (R)-methyl tetrahydro-2H-thiopyran-3-carboxylate. One area of research is the development of new synthetic methods that can improve the yield and efficiency of the synthesis process. Another area of research is the application of (R)-methyl tetrahydro-2H-thiopyran-3-carboxylate in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the study of the mechanism of action and the biochemical and physiological effects of this compound can provide valuable insights into its potential applications in various fields.

Synthesis Methods

(R)-methyl tetrahydro-2H-thiopyran-3-carboxylate can be synthesized using various methods. One of the most common methods is the asymmetric synthesis method, which involves the use of chiral auxiliaries. Another method involves the use of chiral catalysts, which can be used to selectively form the desired enantiomer.

Scientific Research Applications

(R)-methyl tetrahydro-2H-thiopyran-3-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in organic synthesis, where it can be used to synthesize various chiral compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

properties

CAS RN

161404-77-9

Product Name

(R)-methyl tetrahydro-2H-thiopyran-3-carboxylate

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

methyl (3R)-thiane-3-carboxylate

InChI

InChI=1S/C7H12O2S/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

KETAAZUFHKFVOH-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@H]1CCCSC1

SMILES

COC(=O)C1CCCSC1

Canonical SMILES

COC(=O)C1CCCSC1

synonyms

2H-Thiopyran-3-carboxylicacid,tetrahydro-,methylester,(R)-(9CI)

Origin of Product

United States

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